N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-6-3-4-8-15(12)21-11-16(20)17-10-14(19)13-7-5-9-18(13)2/h3-9,14,19H,10-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRUJCJBPSJMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features a unique structure that includes a hydroxyethyl group, a pyrrole moiety, and an o-tolyloxy group. The synthesis typically involves several steps:
- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
- Attachment of Hydroxyethyl Group : Achieved through nucleophilic substitution with ethylene oxide.
- Formation of the Acetamide Core : Reaction with acetic anhydride or acetic acid derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- π-π Interactions : The aromatic rings in the structure can participate in π-π stacking interactions with amino acid residues in proteins, influencing enzyme activity and receptor binding.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation:
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | BRAF(V600E) | 0.5 |
| N-(2-hydroxyethyl)-1-naphthamide | EGFR | 0.8 |
These findings suggest that modifications to the core structure can enhance or diminish antitumor efficacy.
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 0.6 µM, highlighting its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Through flow cytometry and Western blot analysis, it was found to activate caspase pathways leading to programmed cell death, providing insights into its therapeutic potential.
Comparative Analysis
To understand its unique biological profile, a comparative analysis with similar compounds was performed:
This comparison underscores the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the acetamide backbone but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
Physicochemical Properties
The target’s hydroxyethyl group enhances solubility compared to purely aromatic analogs () .
Yield Comparison :
*Estimated based on analogous methods.
Hypoglycemic Activity ()
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a-c) showed dose-dependent blood sugar reduction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
